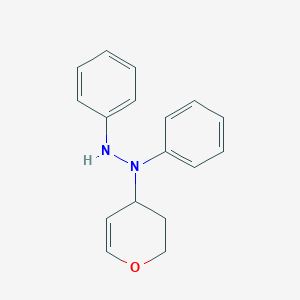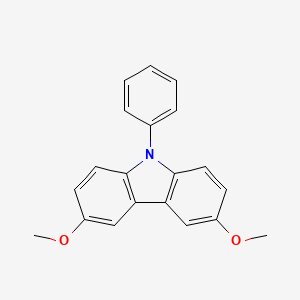![molecular formula C15H14OS B12552059 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one CAS No. 147713-31-3](/img/structure/B12552059.png)
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is an organic compound belonging to the class of naphthopyrans. These compounds are characterized by their fused ring structures, which include both naphthalene and pyran rings. The presence of sulfur in the thiopyran ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthol with a suitable thioketone under acidic conditions can yield the desired thiopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiopyran rings.
科学的研究の応用
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific optical or electronic properties.
作用機序
The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
類似化合物との比較
Similar Compounds
Naphthopyrans: Compounds with similar fused ring structures but different substituents.
Thiopyrans: Compounds with sulfur-containing pyran rings but different aromatic systems.
Naphthalenes: Compounds with similar naphthalene rings but lacking the thiopyran component.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is unique due to the combination of its naphthalene and thiopyran rings, along with the specific positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
147713-31-3 |
|---|---|
分子式 |
C15H14OS |
分子量 |
242.3 g/mol |
IUPAC名 |
3,3-dimethyl-2H-benzo[f]thiochromen-1-one |
InChI |
InChI=1S/C15H14OS/c1-15(2)9-12(16)14-11-6-4-3-5-10(11)7-8-13(14)17-15/h3-8H,9H2,1-2H3 |
InChIキー |
PYVINFAYQSWPAK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C(S1)C=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


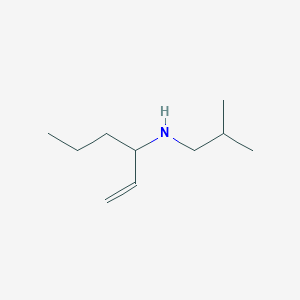

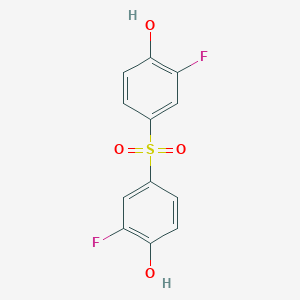

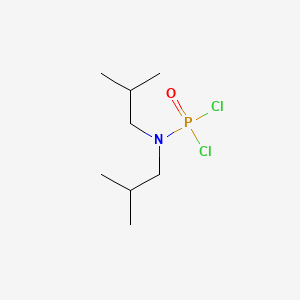
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
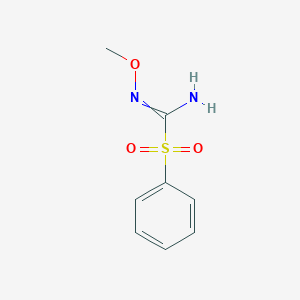

![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
